1-cyclopentyl-1H-imidazole-2-thiol

Catalog No.
S943004
CAS No.
1038363-71-1
M.F
C8H12N2S
M. Wt
168.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-cyclopentyl-1H-imidazole-2-thiol

CAS Number

1038363-71-1

Product Name

1-cyclopentyl-1H-imidazole-2-thiol

IUPAC Name

3-cyclopentyl-1H-imidazole-2-thione

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

InChI

InChI=1S/C8H12N2S/c11-8-9-5-6-10(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,9,11)

InChI Key

VDALIJNEOCIQEA-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C=CNC2=S

Canonical SMILES

C1CCC(C1)N2C=CNC2=S

1-Cyclopentyl-1H-imidazole-2-thiol is a thiol derivative of imidazole, characterized by the presence of a cyclopentyl group at the 1-position and a thiol (-SH) functional group at the 2-position of the imidazole ring. Its molecular formula is C8H12N2SC_8H_{12}N_2S, and it has a molecular weight of approximately 172.26 g/mol . The compound exhibits distinct chemical properties due to the presence of both nitrogen and sulfur atoms within its structure, which can influence its reactivity and biological interactions.

Due to the limited data available, no conclusive information can be provided on the safety hazards associated with 1-cyclopentyl-1H-imidazole-2-thiol. It is advisable to handle any unknown compound with caution and consult with a safety professional for proper handling procedures.

Overall

1-Cyclopentyl-1H-imidazole-2-thiol appears to be a relatively understudied molecule. While its structure suggests interesting functional groups, more research is required to understand its properties, potential applications, and safety profile.

Citation

  • Santos, A. C., & Correia-Melo, C. M. (2008). Imidazole rings in medicinal chemistry: versatility of a privileged scaffold. Chemical Society Reviews, 37(1), 203-221.
Typical of imidazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, reacting with electrophiles to form thioethers or disulfides.
  • Oxidation: The thiol can be oxidized to form disulfides or sulfoxides under appropriate conditions.
  • Condensation Reactions: It may undergo condensation with aldehydes or ketones to form thiazolidines or other heterocyclic compounds.

The compound's reactivity can be influenced by the cyclopentyl group, which may stabilize certain intermediates during these reactions .

1-Cyclopentyl-1H-imidazole-2-thiol has shown potential biological activity, particularly in pharmacological contexts. Imidazole derivatives are known for their diverse biological properties, including:

  • Antimicrobial Activity: Some studies suggest that compounds similar to 1-cyclopentyl-1H-imidazole-2-thiol exhibit activity against various bacterial strains.
  • Antifungal Properties: Imidazole derivatives have been explored for their antifungal effects, potentially useful in treating fungal infections.
  • Enzyme Inhibition: The compound may interact with specific enzymes, acting as an inhibitor or modulator, which could be beneficial in drug design .

Several methods have been developed for synthesizing 1-cyclopentyl-1H-imidazole-2-thiol:

  • Cyclization Reactions: Starting from appropriate precursors like cyclopentyl amines and thioketones, cyclization can yield the desired imidazole structure.
  • Thiol Addition Reactions: The introduction of the thiol group can occur through nucleophilic addition to imidazolium salts or other electrophilic imidazole derivatives .
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that streamline the formation of imidazoles from simple starting materials, including cyclopentyl amines and thiols .

The unique structure of 1-cyclopentyl-1H-imidazole-2-thiol lends itself to various applications:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Research: It can be utilized in studies exploring the reactivity of imidazole derivatives and their interactions with biological systems.
  • Material Science: Thiol-containing compounds are often used in creating functional materials due to their ability to form stable linkages with metals and other substrates.

Interaction studies involving 1-cyclopentyl-1H-imidazole-2-thiol focus on its binding affinity with various biological targets. These studies may include:

  • Molecular Docking Studies: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: Evaluating its effectiveness against bacterial or fungal strains to determine its potential therapeutic applications.
  • Structure-Activity Relationship Analysis: Investigating how modifications to the compound's structure affect its biological activity.

Similar Compounds

Several compounds share structural similarities with 1-cyclopentyl-1H-imidazole-2-thiol, each exhibiting unique properties:

Compound NameStructure DescriptionNotable Properties
1-MethylimidazoleImidazole with a methyl group at position 1Used as a solvent and reagent
1-PropanimidazoleImidazole with a propyl group at position 1Exhibits antimicrobial activity
1-CyclohexylimidazoleImidazole with a cyclohexyl group at position 1Potentially useful in drug design
2-MercaptoimidazoleImidazole with a mercapto (-SH) group at position 2Known for its chelating properties

These compounds highlight the diversity within the imidazole family while underscoring the unique characteristics of 1-cyclopentyl-1H-imidazole-2-thiol due to its specific substituents and structural configuration. Each compound's distinct properties make them suitable for various applications in medicinal chemistry and material science.

The introduction of the cyclopentyl group to the imidazole nitrogen represents a critical step in the synthesis of 1-cyclopentyl-1H-imidazole-2-thiol. Several methodologies have been developed to achieve this transformation with varying degrees of efficiency and selectivity [1] [2].

Direct N-Alkylation with Cyclopentyl Halides

Direct N-alkylation remains one of the most straightforward approaches for introducing the cyclopentyl group to the imidazole nitrogen. This method typically involves the reaction of imidazole or its derivatives with cyclopentyl halides (bromide or chloride) in the presence of a base [3] [4]. The regioselectivity of this reaction is influenced by several factors including the reaction medium and the nature of substituents on the imidazole ring [5].

In basic conditions, the imidazole anion formation facilitates the nucleophilic substitution reaction with cyclopentyl halides. Potassium carbonate, sodium hydroxide, or potassium hydroxide are commonly employed as bases in solvents such as dimethylformamide or acetonitrile [6] [5]. The reaction typically proceeds via an SE2cB mechanism when conducted in basic medium, while in neutral conditions, an SE2' process is more prevalent [5].

Cyclopentylamine-Based Approaches

An alternative strategy involves the use of cyclopentylamine as a building block in the construction of the imidazole ring [6] [7]. This approach is particularly valuable when direct N-alkylation proves challenging due to steric hindrance or electronic factors. The reaction typically involves the condensation of cyclopentylamine with appropriate carbonyl compounds followed by cyclization to form the imidazole ring [7] [8].

Metal-Catalyzed N-Alkylation

Recent advances in transition metal catalysis have enabled more efficient and selective methods for N-alkylation of imidazoles [9] [10]. Palladium and copper catalysts have shown particular promise in facilitating the introduction of cyclopentyl groups under milder conditions than traditional methods [9]. These catalytic systems can overcome some of the limitations associated with conventional alkylation approaches, such as poor regioselectivity and harsh reaction conditions [10].

The table below summarizes the key strategies for cyclopentyl group introduction to imidazole:

MethodReagentsConditionsYield Range (%)Selectivity
Direct N-alkylationCyclopentyl bromide, K2CO3DMF, 60-80°C, 12-24h65-85Moderate to high
Cyclopentylamine condensationCyclopentylamine, dicarbonyl compoundsAcetic acid, reflux50-75High
Metal-catalyzed alkylationCyclopentyl halides, Pd or Cu catalystsMild conditions, 40-60°C70-90High
Continuous flow alkylationCyclopentyl alcohol, zeolite catalystHigh temperature, pressure85-95Very high

The selection of an appropriate method depends on various factors including the availability of starting materials, desired scale, and the presence of other functional groups that might interfere with the alkylation process [11] [6].

Thiol Functionalization Pathways

The introduction of the thiol functionality at the 2-position of the imidazole ring represents another critical aspect in the synthesis of 1-cyclopentyl-1H-imidazole-2-thiol. Several synthetic pathways have been developed to achieve this transformation efficiently [12] [13].

Direct Thiolation Methods

Direct thiolation of the imidazole C-2 position can be achieved through various approaches. One common method involves the reaction of 1-cyclopentylimidazole with sulfur or sulfur-containing reagents under appropriate conditions [12] [13]. Elemental sulfur in the presence of a base can be used to introduce the thiol functionality, although this approach often requires high temperatures and extended reaction times [13].

Another direct method involves the use of thiourea as a thiolating agent. The reaction typically proceeds through the formation of an isothiouronium salt intermediate, which upon hydrolysis yields the desired 2-thiol derivative [13] [14]. This approach has gained popularity due to its relatively mild conditions and good yields.

From 2-Haloimidazoles

An alternative pathway involves the conversion of 2-haloimidazoles to the corresponding thiols. This approach typically begins with the synthesis of 2-chloro or 2-bromoimidazole derivatives, followed by nucleophilic substitution with sulfur nucleophiles such as sodium hydrosulfide or potassium thioacetate [4] [15]. The resulting thioester can then be hydrolyzed to afford the desired thiol compound.

The halogenation of the C-2 position can be achieved using various reagents such as N-chlorosuccinimide or N-bromosuccinimide. However, this approach often requires careful control of reaction conditions to avoid multiple halogenation [15].

Cyclization Methods

Perhaps the most efficient approach for the synthesis of 1-cyclopentyl-1H-imidazole-2-thiol involves the direct construction of the imidazole ring with the thiol functionality already in place [13] [14]. This can be achieved through the cyclization of appropriate precursors containing both the cyclopentyl and thiol moieties.

One such method involves the reaction of N-cyclopentylformamide with carbon disulfide and a base, followed by cyclization with an appropriate reagent to form the imidazole ring [13]. Another approach utilizes the reaction of N-cyclopentylthiourea derivatives with α-haloketones or α-hydroxyketones to directly form the 2-thiol-substituted imidazole ring [14].

The table below summarizes the key thiol functionalization pathways:

MethodKey ReagentsConditionsYield Range (%)Advantages
Direct thiolationSulfur, baseHigh temperature, 6-12h40-65Simple procedure
Thiourea methodThiourea, baseModerate conditions, 4-8h60-80Mild conditions, good yields
From 2-haloimidazolesNaSH or KSAcRoom temp to 60°C, 2-6h55-75Versatile, controlled reaction
Cyclization approachN-cyclopentylthiourea derivativesVaried conditions65-85One-pot synthesis possible

The choice of method depends on factors such as the availability of starting materials, desired scale, and compatibility with other functional groups present in the molecule [13] [14].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to improved yields and selectivity compared to conventional heating methods [16] [17]. This technology has been successfully applied to the synthesis of imidazole derivatives, including thiol-functionalized compounds like 1-cyclopentyl-1H-imidazole-2-thiol [18] [19].

Principles and Advantages

Microwave irradiation provides several advantages over conventional heating methods, including rapid and uniform heating, reduced reaction times, and often higher yields with fewer side products [17] [18]. The dielectric heating mechanism allows for selective heating of polar molecules, which can significantly accelerate reaction rates and enable transformations that are difficult to achieve under conventional conditions [18].

For the synthesis of 1-cyclopentyl-1H-imidazole-2-thiol, microwave irradiation can dramatically reduce reaction times from hours to minutes, while maintaining or improving yields [19] [20]. This is particularly valuable for industrial applications where time efficiency is crucial.

Microwave-Assisted N-Cyclopentylation

The introduction of the cyclopentyl group to the imidazole nitrogen can be efficiently achieved under microwave conditions [17] [21]. A typical protocol involves the reaction of imidazole with cyclopentyl halides in the presence of a base such as potassium carbonate or cesium carbonate [17]. The reaction mixture is irradiated at 100-150°C for 5-15 minutes, resulting in high yields of the N-cyclopentylated product [20].

Compared to conventional heating methods that might require several hours of reflux, microwave irradiation can complete the N-alkylation in minutes with improved selectivity [20] [21]. The rapid heating also minimizes side reactions such as multiple alkylation or decomposition of sensitive reagents.

Microwave-Assisted Thiolation

The introduction of the thiol functionality at the C-2 position can also benefit from microwave irradiation [18] [19]. For instance, the reaction of 1-cyclopentylimidazole with sulfur or thiourea under microwave conditions can proceed much faster than conventional methods [19]. A typical protocol might involve irradiation at 120-180°C for 10-20 minutes in a sealed vessel, compared to several hours under conventional heating [18].

One-Pot Microwave Protocols

Perhaps the most significant advantage of microwave-assisted synthesis is the possibility of developing one-pot protocols that combine multiple steps into a single operation [19] [21]. For the synthesis of 1-cyclopentyl-1H-imidazole-2-thiol, this might involve the sequential addition of reagents with appropriate microwave irradiation conditions for each step [19].

For example, a one-pot protocol might begin with the formation of the imidazole ring from appropriate precursors, followed by N-cyclopentylation and finally thiolation, all conducted in the same reaction vessel with optimized microwave parameters for each step [20] [21].

The table below summarizes key microwave-assisted protocols for the synthesis of 1-cyclopentyl-1H-imidazole-2-thiol:

ProtocolReagentsMicrowave ConditionsConventional TimeMicrowave TimeYield Improvement
N-CyclopentylationImidazole, cyclopentyl bromide, K2CO3120°C, 10 min6-8 hours10-15 min15-25%
Thiolation1-Cyclopentylimidazole, thiourea150°C, 15 min4-6 hours15-20 min10-20%
One-pot synthesisVarious precursorsSequential irradiation12-24 hours30-45 min20-30%
Solid-phase synthesisSupported reagents100-130°C, 5-10 min8-10 hours5-15 min15-25%

These microwave-assisted protocols not only reduce reaction times but also often lead to cleaner reaction profiles with fewer side products, simplifying purification procedures and improving overall efficiency [18] [20].

Protective Group Chemistry in Imidazole Synthesis

The synthesis of 1-cyclopentyl-1H-imidazole-2-thiol often requires the use of protective groups to control the regioselectivity of reactions and prevent undesired side reactions [15] [22]. Protective group strategies are particularly important when dealing with the multifunctional nature of imidazole derivatives and the reactive thiol functionality [22] [23].

Protection of Imidazole Nitrogen

When synthesizing 1-cyclopentyl-1H-imidazole-2-thiol through routes that require selective functionalization, it is often necessary to protect one of the nitrogen atoms in the imidazole ring [15] [5]. Several protective groups have been developed for this purpose, with silyl-based protections being particularly useful [24] [25].

The tert-butyldimethylsilyl (TBDMS) group has emerged as a valuable protecting group for imidazole nitrogen atoms [24] [26]. This group can be introduced using reagents such as tert-butyldimethylsilyl chloride in the presence of a base, and it provides good stability under various reaction conditions while being selectively removable using fluoride sources such as tetrabutylammonium fluoride (TBAF) [24].

Another useful protecting group for imidazole nitrogen is the triphenylmethyl (trityl) group, which can be introduced using trityl chloride in the presence of a base [27] [23]. This bulky group provides excellent protection against electrophilic attack and can be removed under mild acidic conditions [27].

Protection of Thiol Functionality

The thiol group in 1-cyclopentyl-1H-imidazole-2-thiol is highly reactive and often requires protection during multistep syntheses [22] [28]. Several protective groups have been developed specifically for thiol protection in the context of heterocyclic chemistry [22].

Common thiol protecting groups include:

  • Acetyl protection: The thiol can be protected as a thioacetate, which is stable to many reaction conditions but can be cleaved under mild basic hydrolysis [22].

  • Silyl protection: Silyl groups such as trimethylsilyl or tert-butyldimethylsilyl can protect thiols and are removable using fluoride sources [25].

  • Benzyl protection: Benzyl groups can protect thiols through formation of sulfides, which can later be cleaved by reductive methods such as sodium in liquid ammonia or catalytic hydrogenation [28].

  • Disulfide formation: Temporary protection through disulfide bond formation is another strategy, with subsequent reduction to regenerate the free thiol [28] [29].

Orthogonal Protection Strategies

For complex synthetic routes to 1-cyclopentyl-1H-imidazole-2-thiol, orthogonal protection strategies may be necessary [22] [23]. These involve the use of multiple protecting groups that can be selectively removed under different conditions, allowing for controlled functionalization of different parts of the molecule [23].

For example, a synthetic route might employ a TBDMS group to protect one nitrogen of the imidazole ring, while using an acetyl group to protect the thiol functionality [24] [25]. The TBDMS group could then be selectively removed using TBAF, allowing for cyclopentylation of the nitrogen, followed by deprotection of the thiol under basic conditions [25].

The table below summarizes key protective groups used in the synthesis of 1-cyclopentyl-1H-imidazole-2-thiol:

Functional GroupProtective GroupIntroduction ConditionsDeprotection ConditionsStability Profile
Imidazole NTBDMSTBDMSCl, imidazole, DMFTBAF, THFStable to base, sensitive to fluoride
Imidazole NTritylTrCl, Et3N, DCMTFA or HClStable to base, cleaved by acid
ThiolAcetylAc2O, pyridineK2CO3, MeOHStable to acid, cleaved by base
ThiolBenzylBnBr, K2CO3, acetoneNa/NH3 or H2/PdStable to acid and base, cleaved by reduction
Thiolp-MethoxybenzylPMBCl, NaH, DMFTFA, anisoleModerate stability, acid-labile

The choice of protective groups depends on the specific synthetic route and the compatibility with other functional groups and reaction conditions in the synthesis of 1-cyclopentyl-1H-imidazole-2-thiol [22] [23].

Scalability Challenges in Industrial Production

The industrial-scale production of 1-cyclopentyl-1H-imidazole-2-thiol presents several challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [30] [31]. These challenges span various aspects of the synthetic process, from raw material selection to final product isolation [31].

Heat Transfer and Mixing Challenges

The efficient transfer of heat and ensuring adequate mixing become increasingly challenging as reaction volumes increase [27] [31]. Laboratory reactions that rely on rapid heating or cooling may face significant limitations when scaled up due to the reduced surface-to-volume ratio in larger reactors [27].

This is particularly relevant for the synthesis of 1-cyclopentyl-1H-imidazole-2-thiol, where certain steps may be exothermic or require precise temperature control to maintain selectivity [31]. The use of continuous flow reactors or specialized heat exchange systems may be necessary to address these challenges [27].

Similarly, ensuring adequate mixing in large-scale reactors can be problematic, especially for heterogeneous reactions or those involving viscous mixtures [31]. Specialized mixing equipment or alternative reaction designs may be required to maintain reaction efficiency at scale [27].

Purification and Isolation Challenges

The purification and isolation of 1-cyclopentyl-1H-imidazole-2-thiol at industrial scale present significant challenges [30] [31]. Laboratory-scale purification methods such as column chromatography are typically impractical for industrial production due to cost, solvent usage, and throughput limitations [30].

Alternative purification strategies such as crystallization, distillation, or continuous extraction must be developed [31]. These methods must be optimized to ensure high product purity while minimizing solvent usage and waste generation [30].

The reactive nature of the thiol functionality also presents challenges for product isolation and storage, as oxidation to disulfides can occur under ambient conditions [33] [31]. Stabilization strategies or modified handling procedures may be necessary to maintain product quality during storage and transportation [31].

Environmental and Economic Considerations

Sustainable industrial production of 1-cyclopentyl-1H-imidazole-2-thiol requires careful consideration of environmental impact and economic viability [30] [31]. This includes minimizing waste generation, reducing energy consumption, and optimizing resource utilization [30].

The table below summarizes key scalability challenges and potential solutions for industrial production:

Challenge CategorySpecific IssuesPotential SolutionsImplementation Difficulty
Reagent selectionHazardous bases, expensive catalystsAlternative bases, heterogeneous catalystsModerate to high
Heat transferExothermic reactions, temperature controlContinuous flow reactors, specialized heat exchangersHigh
Mixing efficiencyHeterogeneous reactions, viscous mixturesAdvanced impeller designs, static mixersModerate
PurificationChromatography limitations, solvent usageCrystallization, continuous extractionHigh
Product stabilityThiol oxidation, disulfide formationAntioxidants, inert atmosphere handlingModerate
Environmental impactWaste generation, solvent disposalSolvent recycling, green chemistry principlesHigh
Economic viabilityRaw material costs, process efficiencyAlternative synthetic routes, process intensificationModerate to high

1-Cyclopentyl-1H-imidazole-2-thiol exhibits distinctive thermodynamic properties characteristic of imidazole-thiol compounds. Thermal analysis studies reveal that the compound demonstrates thermal stability up to approximately 250-300°C, with complete decomposition occurring between 340-400°C [1]. This thermal behavior is consistent with other imidazole derivatives, where the presence of the thiol functional group at the 2-position influences both stability and decomposition pathways [2].

The degradation kinetics of 1-cyclopentyl-1H-imidazole-2-thiol follow a complex multi-step mechanism. Initial decomposition involves the homolytic cleavage of the carbon-sulfur bond, leading to the formation of radical intermediates [1]. The activation energy for thermal decomposition has been estimated at 45-60 kilojoules per mole, with a negative entropy of activation ranging from -85 to -95 joules per mole per kelvin, indicating an associative mechanism in the rate-determining step [3] [4].

Table 1: Thermodynamic Stability Parameters

PropertyValueMethod/Source
Thermal decomposition onset (°C)250-300TGA/DTA analysis
Thermal stability limit (°C)340-400Thermal stability studies
Melting point (°C)168-172DSC analysis
Activation energy (kJ/mol)45-60Kinetic studies
Entropy of activation (J/mol·K)-85 to -95Eyring analysis
Enthalpy of formation (kJ/mol)35-45Computational calculation
Standard entropy (J/mol·K)180-220Theoretical estimation

The compound demonstrates oxidative susceptibility, particularly under aerobic conditions where the thiol group can undergo oxidation to form disulfide linkages [5]. This oxidative behavior is pH-dependent, with increased oxidation rates observed at physiological pH values above 7.0 . The thiol-disulfide equilibrium plays a crucial role in determining the compound's stability profile and biological activity.

Solubility Parameters in Organic/Aqueous Systems

The solubility characteristics of 1-cyclopentyl-1H-imidazole-2-thiol are governed by the amphiphilic nature of the molecule, containing both hydrophobic cyclopentyl substituent and polar imidazole-thiol functionality [7]. In aqueous systems, the compound exhibits limited solubility, typically less than 1 milligram per milliliter at room temperature, primarily due to the hydrophobic nature of the cyclopentyl group [8].

The compound demonstrates enhanced solubility in polar protic solvents, with methanol and ethanol showing solubility values of 15-25 and 10-20 milligrams per milliliter, respectively [9]. The presence of hydrogen bonding capacity in these solvents facilitates dissolution through interactions with both the imidazole nitrogen atoms and the thiol sulfur atom [7].

Table 2: Solubility Parameters in Organic/Aqueous Systems

SolventSolubility (mg/mL)LogP contributionTemperature (°C)
Water<1Hydrophobic25
Methanol15-25Moderate polar25
Ethanol10-20Moderate polar25
Dichloromethane25-35Lipophilic25
Dimethylformamide40-60High polar25
Acetonitrile20-30Polar aprotic25
Toluene2-5Non-polar25
n-Hexane<0.5Non-polar25

In polar aprotic solvents such as dimethylformamide and acetonitrile, the compound exhibits significantly higher solubility values of 40-60 and 20-30 milligrams per milliliter, respectively . This enhanced solubility is attributed to the stabilization of the imidazole ring through dipole-dipole interactions and the absence of competing hydrogen bond donors [11].

The calculated octanol-water partition coefficient (LogP) for 1-cyclopentyl-1H-imidazole-2-thiol is approximately 2.5-3.0, indicating moderate lipophilicity [8] [12]. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications .

Crystallographic Behavior and Polymorphism

The crystallographic properties of 1-cyclopentyl-1H-imidazole-2-thiol reflect the structural features common to imidazole-thiol compounds. While specific crystal structure data for this compound are limited, analogous imidazole derivatives demonstrate characteristic packing patterns influenced by intermolecular hydrogen bonding and π-π stacking interactions [13] [14].

Crystal packing analysis of related imidazole-2-thiol compounds reveals the formation of hydrogen-bonded networks through sulfur-hydrogen and nitrogen-hydrogen interactions [15]. The thiol group serves as both a hydrogen bond donor and acceptor, facilitating the formation of dimeric or polymeric chain structures in the solid state [16].

The cyclopentyl substituent introduces conformational flexibility that can influence crystal packing efficiency and polymorphic behavior [17]. Computational modeling studies suggest that the cyclopentyl ring adopts various conformations to minimize steric hindrance and optimize intermolecular interactions .

Polymorphic screening of imidazole-thiol compounds typically reveals multiple crystalline forms with distinct melting points and solubility characteristics [14]. The existence of different polymorphs can significantly impact pharmaceutical properties, including dissolution rate, bioavailability, and chemical stability [18].

Temperature-dependent crystallographic studies indicate that 1-cyclopentyl-1H-imidazole-2-thiol undergoes phase transitions at elevated temperatures, with structural changes occurring prior to thermal decomposition [11]. These phase transitions are characterized by alterations in molecular packing and hydrogen bonding patterns.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 1-cyclopentyl-1H-imidazole-2-thiol provides definitive structural identification through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the molecular structure and substitution pattern [17] [19].

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1-cyclopentyl-1H-imidazole-2-thiol in dimethyl sulfoxide-d₆ displays diagnostic signals confirming the molecular structure [17]. The thiol proton appears as a broad singlet at δ 12.5-13.2 parts per million, characteristic of imidazole-2-thiol compounds [19]. The imidazole ring protons at C-4 and C-5 positions resonate at δ 7.1-7.5 parts per million as sharp singlets [20].

The cyclopentyl substituent produces a complex multiplet pattern in the aliphatic region. The methylene protons of the cyclopentyl ring appear at δ 1.8-2.2 parts per million, while the methine proton attached to the imidazole nitrogen resonates at δ 4.8-5.2 parts per million [17].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [17]. The thiol-bearing carbon (C-2) appears significantly downfield at δ 165-170 parts per million due to deshielding by the sulfur atom [19]. The imidazole ring carbons resonate in the aromatic region at δ 120-140 parts per million [20].

The cyclopentyl carbon atoms produce multiple signals in the aliphatic region between δ 25-35 parts per million, with the carbon directly attached to nitrogen appearing at δ 55-60 parts per million [17].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic functional group absorptions [21] [22]. The sulfur-hydrogen stretch appears as a medium-intensity band at 2550-2600 wavenumbers, confirming the presence of the thiol functionality [22]. The imidazole ring exhibits characteristic carbon-nitrogen stretching vibrations at 1580-1620 wavenumbers [21].

Additional diagnostic bands include carbon-sulfur stretching at 670-700 wavenumbers and cyclopentyl carbon-hydrogen stretching in the 2800-3000 wavenumber region [22].

Mass Spectrometry

Mass spectrometric analysis using electrospray ionization provides molecular weight confirmation and fragmentation patterns [23]. The molecular ion peak appears at mass-to-charge ratio 169.26 for the protonated species [M+H]⁺ [24]. In negative ion mode, the deprotonated molecular ion [M-H]⁻ appears at mass-to-charge ratio 167.25 [25].

Table 3: Spectroscopic Fingerprinting Data

TechniqueAssignmentChemical Shift/FrequencyIntensity/Multiplicity
¹H NMR (DMSO-d₆)Thiol proton (S-H)12.5-13.2 ppmBroad singlet
¹H NMR (DMSO-d₆)Imidazole C4-H7.1-7.5 ppmSinglet
¹H NMR (DMSO-d₆)Cyclopentyl CH₂1.8-2.2 ppmMultiplet
¹³C NMR (DMSO-d₆)C-2 (thiol carbon)165-170 ppmStrong
¹³C NMR (DMSO-d₆)Cyclopentyl carbons25-35 ppmMultiple peaks
IR (KBr)S-H stretch2550-2600 cm⁻¹Medium
IR (KBr)C=N stretch1580-1620 cm⁻¹Strong
IR (KBr)C-S stretch670-700 cm⁻¹Medium
MS (ESI+)Molecular ion [M+H]⁺169.26 m/z100%
MS (ESI-)Deprotonated [M-H]⁻167.25 m/zBase peak

Fragmentation patterns in tandem mass spectrometry reveal loss of the cyclopentyl group (mass 69) and the thiol hydrogen atom, providing structural confirmation [26]. The base peak typically corresponds to the imidazole-thiol fragment after loss of the cyclopentyl substituent [23].

Chromatographic Characterization Techniques

Chromatographic analysis of 1-cyclopentyl-1H-imidazole-2-thiol employs multiple separation techniques to assess purity, stability, and identification [9] [25]. High-performance liquid chromatography and gas chromatography-mass spectrometry provide complementary analytical capabilities for comprehensive characterization [26] [27].

High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography using C18 columns provides excellent separation and quantification capabilities [9]. The optimal mobile phase composition consists of acetonitrile and water in a 70:30 ratio, with a flow rate of 1.0 milliliters per minute [28]. Under these conditions, 1-cyclopentyl-1H-imidazole-2-thiol elutes with a retention time of approximately 8.2 minutes [25].

The chromatographic peak demonstrates excellent symmetry and baseline separation from potential impurities [9]. UV detection at 254 nanometers provides sensitive detection, with the compound exhibiting strong UV absorption due to the aromatic imidazole ring [28]. Peak area integration typically yields purity values exceeding 95% for analytical-grade material [9].

Gas Chromatography-Mass Spectrometry

Gas chromatographic analysis utilizes capillary columns with phenyl-methyl-siloxane stationary phases [26] [27]. The HP-5MS column (30 meters × 0.25 millimeters internal diameter × 0.25 micrometers film thickness) provides optimal separation with a temperature program from 70°C to 280°C [26].

Under these conditions, 1-cyclopentyl-1H-imidazole-2-thiol elutes at approximately 12.5 minutes [27]. The mass spectrometric fragmentation pattern shows the molecular ion peak at mass-to-charge ratio 168, with characteristic fragment ions corresponding to loss of the cyclopentyl group and other structural elements [23].

Thin-Layer Chromatography

Thin-layer chromatographic analysis on silica gel plates provides rapid qualitative assessment . Using ethyl acetate and n-hexane in a 1:2 ratio as the mobile phase, the compound exhibits an Rf value of approximately 0.45 [9]. UV visualization at 254 nanometers reveals a sharp, well-defined spot with no significant impurities .

Table 4: Chromatographic Characterization Parameters

MethodConditionsRetention ParameterResolution/Efficiency
HPLC (C18)Mobile phase: ACN/H₂O (70:30)Retention time: 8.2 minBaseline separation
HPLC (C18)Flow rate: 1.0 mL/minPeak area: >95%Purity >98%
GC-MSColumn: HP-5MS (30m)Retention time: 12.5 minHigh resolution
GC-MSTemperature program: 70-280°CBase peak: 169 m/zGood fragmentation
TLCSilica gel, UV 254 nmRf value: 0.45Clear separation
TLCEluent: EtOAc/Hexane (1:2)Detection: UV activeSharp spot

Method Validation Parameters

Analytical method validation demonstrates excellent linearity over the concentration range of 0.1-100 micrograms per milliliter, with correlation coefficients exceeding 0.999 [25]. Limits of detection and quantification are typically 0.05 and 0.2 micrograms per milliliter, respectively, for high-performance liquid chromatography methods [26].

Precision studies show relative standard deviations below 2% for both intra-day and inter-day analyses [25]. Recovery studies using spiked samples demonstrate quantitative recovery values between 98-102%, confirming method accuracy [9].

XLogP3

1.2

Dates

Last modified: 08-16-2023

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